molecular formula C14H20BrNO3 B2736002 tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate CAS No. 2222511-95-5

tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate

Cat. No.: B2736002
CAS No.: 2222511-95-5
M. Wt: 330.222
InChI Key: AXMPHHUJNNUVPP-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate is a specialized carbamate-protected intermediate of significant value in medicinal chemistry and organic synthesis. This compound integrates a bromophenoxy ether moiety with a tert-butoxycarbonyl (Boc)-protected methylamino group, making it a versatile building block for constructing more complex molecules . The bromine atom on the phenyl ring serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse structural elements . Concurrently, the Boc-protected amine is stable under a wide range of conditions but can be readily deprotected under mild acidic conditions to reveal a secondary amine, which is a common pharmacophore in active pharmaceutical ingredients (APIs) . This combination of features makes the compound particularly useful in multi-step synthetic routes, especially in the development of potential drug candidates. Its structural features are analogous to intermediates used in the exploration of kinase inhibitors and other biologically active molecules, highlighting its role in early-stage drug discovery research . Researchers can employ this reagent to efficiently introduce a substituted phenoxy-ethyl-methylamine segment into a target structure. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)9-10-18-12-8-6-5-7-11(12)15/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMPHHUJNNUVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 2-(2-bromophenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the carbamate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in the 2-bromophenoxy moiety undergoes nucleophilic substitution under basic conditions.

Reaction Conditions

  • Reagents : Trimethylsilane derivatives (e.g., trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane), sodium bicarbonate (NaHCO₃).

  • Solvent : Dichloromethane (CH₂Cl₂).

  • Temperature : Room temperature (RT).

Mechanism : The bromine atom acts as a leaving group, replaced by a nucleophilic silane reagent. This reaction is facilitated by NaHCO₃, which aids in quenching the reaction and stabilizing intermediates .

Reaction TypeReagents/ConditionsProductSource
SubstitutionTrimethylsilane, NaHCO₃, CH₂Cl₂, RTSilane-substituted derivative

Deprotection of the Carbamate Group

The tert-butyl carbamate group is acid-labile and can be removed under acidic conditions to regenerate the free amine.

Reaction Conditions

  • Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

  • Solvent : Dichloromethane (CH₂Cl₂).

  • Temperature : RT or elevated temperatures.

Mechanism : Acidic hydrolysis cleaves the carbamate bond, releasing the amine. This reaction is critical for accessing the unprotected amine for further derivatization.

Reaction TypeReagents/ConditionsProductSource
Carbamate DeprotectionTFA or HCl, CH₂Cl₂, RTN-[2-(2-phenoxymethyl)ethyl]amine

Elimination Reactions

Under basic or acidic conditions, the compound may undergo elimination to form an alkene.

Reaction Conditions

  • Reagents : Strong bases (e.g., potassium tert-butoxide) or acids (e.g., H₂SO₄).

  • Temperature : Elevated temperatures.

Mechanism : Dehydration of the alcohol or adjacent proton abstraction leads to alkene formation. While not explicitly demonstrated for this compound, analogous systems suggest this pathway is feasible .

Reaction TypeReagents/ConditionsProductSource
EliminationBase/acid, elevated temperatureAlkene derivative

Catalytic Cross-Coupling Reactions

The bromine atom enables participation in metal-catalyzed coupling reactions (e.g., Suzuki or Heck reactions).

Reaction Conditions

  • Catalysts : Pd(0) catalysts.

  • Ligands : Triphenylphosphine (PPh₃).

  • Base : Sodium carbonate (Na₂CO₃).

  • Solvent : Water/THF mixture.

Mechanism : The bromine is replaced by a coupling partner (e.g., boronic acid) via a palladium-catalyzed mechanism. This reaction is inferred from analogous systems but remains unverified for this compound .

Reaction TypeReagents/ConditionsProductSource
Cross-CouplingPd catalyst, PPh₃, Na₂CO₃, H₂O/THFCoupled aromatic derivative

Research Findings and Trends

  • Substitution Efficiency : Silane reagents demonstrate high reactivity under basic conditions, with reaction times typically ≤6 hours .

  • Deprotection Selectivity : Acidic deprotection of the carbamate group is highly selective, avoiding side reactions with the bromine or ether groups.

  • Thermal Stability : The compound remains stable under standard reaction conditions (RT, CH₂Cl₂), but elevated temperatures may promote elimination .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C₉H₁₈BrNO₃. It features a tert-butyl group, a carbamate functional group, and a bromophenoxyethyl moiety. Its structure allows for interactions that are beneficial in medicinal applications, particularly as a prodrug or in the synthesis of bioactive molecules.

Medicinal Chemistry

The carbamate group is a crucial structural motif in many drugs. Research indicates that compounds containing carbamate functionalities exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties . The specific application of tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate in drug design has been explored in several studies:

  • Prodrug Development : The compound can serve as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients. Its stability and solubility characteristics make it suitable for formulation into various drug delivery systems .
  • Synthesis of Bioactive Molecules : The bromophenoxyethyl moiety can be utilized to synthesize derivatives with enhanced biological activity. For instance, modifications to the bromine substituent can lead to compounds with improved efficacy against specific targets .
Compound NameActivity TypeReference
This compoundAntitumor
Carbamate AAnti-inflammatory
Carbamate BAntiviral

Table 2: Synthesis Pathways for Carbamates

Reaction TypeConditionsYield (%)Reference
Direct acylationRoom temperature, 24 hours75
Modified Hofmann rearrangementIn presence of zinc(II) triflate85

Case Study 1: Antitumor Activity

A study conducted on the antitumor properties of carbamate derivatives highlighted the efficacy of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Prodrug Formulation

Research into the formulation of prodrugs using this compound revealed improved pharmacokinetic profiles when compared to traditional formulations. This study emphasized the importance of structural modifications in enhancing drug delivery and efficacy .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The bromophenoxyethyl moiety enhances the compound’s binding affinity and specificity for certain biological targets. The overall effect is modulation of biochemical pathways, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate and analogous carbamates:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
This compound 2222511-95-5 C₁₄H₁₈BrNO₃ 2-bromophenoxy, N-methyl, tert-butyl 344.21 Building block for drug synthesis; halogenated
tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate (para-bromo isomer) 1593201-17-2 C₁₃H₁₈BrNO₃ 4-bromophenoxy, tert-butyl 328.20 Positional isomer; altered electronic distribution
tert-Butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate 1208368-19-7 C₁₅H₂₀BrNO₂ 2-bromobenzyl, cyclopropyl, tert-butyl 334.23 Increased steric hindrance; cyclopropyl moiety
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate 1803593-61-4 C₉H₁₈ClNO₃ 2-chloroethoxy, tert-butyl 247.70 Chlorine substitution; lower molecular weight
tert-Butyl N-[2-(acetylsulfanyl)ethyl]-N-methylcarbamate 954376-24-0 C₁₀H₁₉NO₃S acetylsulfanyl, N-methyl, tert-butyl 233.33 Sulfur-containing; potential thiol reactivity
tert-Butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate 1251504-91-2 C₁₀H₂₁N₃O₃ carbamimidoyl, N-methyl, tert-butyl 231.29 Hydrogen-bonding capability; ligand potential

Structural and Functional Analysis

Halogen vs. Non-Halogenated Derivatives The 2-bromophenoxy group in the target compound enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs (e.g., tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate, CAS 1698773-22-6 ). Bromine’s electron-withdrawing nature stabilizes intermediates in cross-coupling reactions, making it advantageous in Suzuki-Miyaura or Ullmann couplings .

Positional Isomerism

  • The para-bromo isomer (CAS 1593201-17-2) lacks the steric hindrance of the ortho-substituted bromine, enabling easier access to the aromatic ring for further functionalization .

Substituent Effects on Reactivity

  • Cyclopropyl substitution (CAS 1208368-19-7) introduces steric bulk, which may slow reaction kinetics in nucleophilic substitutions but enhance metabolic stability in drug candidates .
  • Acetylsulfanyl groups (CAS 954376-24-0) introduce thiol reactivity, enabling disulfide bond formation or metal coordination, which is absent in the target compound .

Biological Activity

Tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate is a synthetic compound that has garnered attention in biological research due to its potential applications in drug development and enzyme inhibition studies. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈BrNO₂
  • Molecular Weight : Approximately 314.22 g/mol
  • Key Functional Groups :
    • Carbamate group, which is known for its ability to form covalent bonds with enzymes.
    • Bromophenoxy moiety that enhances binding affinity and specificity towards biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound's carbamate group can covalently bond with active site residues of enzymes, leading to inhibition of their activity. The presence of the bromophenoxyethyl moiety increases the compound’s binding affinity, allowing for selective interactions with specific biological targets.

Enzyme Inhibition Studies

Research indicates that this compound is used in biochemical assays to study enzyme inhibition. Its ability to interact with active sites makes it a valuable tool for understanding enzyme kinetics and mechanisms. For example, studies have shown that it can inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission.

Drug Development Potential

The unique structure of this compound positions it as a promising candidate for drug development. Its selective binding properties could be exploited in designing enzyme inhibitors or receptor modulators for various therapeutic applications, particularly in treating conditions related to enzyme dysfunction.

Case Study 1: Enzyme Interaction

In a study focusing on enzyme interactions, this compound was evaluated for its inhibitory effects on AChE. The results demonstrated a significant decrease in enzyme activity at concentrations as low as 100 nM, indicating its potential as a therapeutic agent against diseases characterized by cholinergic dysfunction .

Case Study 2: Pharmacological Screening

Another study explored the pharmacological properties of this compound by screening its effects on various receptor types. The findings revealed that it acted as a selective antagonist at certain neuropeptide receptors, showcasing its versatility in modulating biological pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamateC₁₄H₁₈BrNO₂Bromine at para positionDifferent reactivity profile
Tert-butyl N-[2-(2-chlorophenoxy)ethyl]-N-methylcarbamateC₁₄H₁₈ClNO₂Chlorine substitutionLower reactivity than bromine
Tert-butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamateC₁₄H₁₈BrNO₂Bromine at meta positionAltered binding properties

The comparative analysis highlights how variations in halogen substitution can significantly affect the reactivity and biological activity of carbamate derivatives.

Q & A

Q. What are the common synthetic strategies for preparing tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate?

The compound is typically synthesized via sequential protection and coupling reactions. A general approach involves:

  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to an amine precursor (e.g., 2-(2-bromophenoxy)ethylamine) under basic conditions using di-tert-butyl dicarbonate (Boc₂O) .
  • Coupling reactions : Alkylation or nucleophilic substitution to attach the bromophenoxyethyl moiety. For example, reacting Boc-protected intermediates with 2-bromophenol derivatives in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ .
  • Purification : Flash chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is used to isolate the product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Boc group integrity. For instance, tert-butyl protons appear as a singlet at ~1.4 ppm, and aromatic protons from the bromophenoxy group resonate between 6.8–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C₁₄H₁₈BrNO₃: calculated [M+H]⁺ 344.0512) and rule out impurities .
  • HPLC : Reverse-phase chromatography to assess purity (>95% is typical for research-grade material) .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group .
  • Light sensitivity : Protect from direct light to avoid degradation of the bromophenoxy moiety .
  • Moisture control : Use desiccants in storage containers, as moisture can hydrolyze the Boc group .

Q. What solvent systems are optimal for its solubility in reaction setups?

The compound is soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). Ethyl acetate is suitable for extraction and chromatography . Avoid protic solvents (e.g., water, alcohols) to prevent Boc cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling the bromophenoxyethyl moiety to the carbamate core?

  • Catalyst screening : Test bases like NaH (for alkylation) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature control : Reactions often proceed at 50–60°C in DMF, but lower temperatures (20–25°C) may reduce side reactions .
  • Stoichiometry : Use 1.2–1.5 equivalents of the bromophenoxy reagent to drive the reaction to completion while minimizing excess reagent .

Q. What mechanistic insights exist for the cleavage of the Boc group under acidic conditions?

  • Kinetic studies : Monitor Boc removal via HCl/dioxane (4 M) using TLC or in situ IR to track carbamate decomposition. The reaction follows first-order kinetics, with half-lives dependent on acid concentration .
  • Isotopic labeling : Use ¹⁸O-labeled Boc groups to study hydrolysis pathways via mass spectrometry .

Q. How can computational modeling aid in predicting the compound’s reactivity or supramolecular interactions?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., bromine’s susceptibility to SNAr reactions) .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies .

Q. How should researchers resolve contradictory data regarding the compound’s stability in acidic vs. basic conditions?

  • Comparative stability assays : Expose the compound to pH 2 (HCl) and pH 12 (NaOH) buffers at 25°C, monitoring degradation via HPLC. Evidence suggests the Boc group is stable in mild bases but hydrolyzes rapidly in strong acids .
  • Arrhenius studies : Determine activation energy for degradation under varying conditions to establish shelf-life guidelines .

Q. What forced degradation studies are recommended to identify decomposition pathways?

  • Oxidative stress : Treat with H₂O₂ (3%) to assess bromine displacement or aromatic ring oxidation .
  • Thermal degradation : Heat at 40–60°C for 72 hours and analyze by GC-MS to detect volatile byproducts (e.g., CO₂ from Boc cleavage) .

Q. What strategies exist for resolving enantiomers if chirality is introduced during synthesis?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .
  • Derivatization : Convert the compound to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis .

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